molecular formula C12H12BrN7 B12394326 Izuforant CAS No. 1429374-83-3

Izuforant

Cat. No.: B12394326
CAS No.: 1429374-83-3
M. Wt: 334.17 g/mol
InChI Key: MMVBKZHQTLDYKG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Izuforant involves multiple steps, including the formation of the core structure and subsequent functionalization. The exact synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the compound is synthesized through a series of organic reactions involving bromination, cyclization, and amination .

Industrial Production Methods

Industrial production of this compound is carried out under controlled conditions to ensure high purity and yield. The process involves large-scale synthesis using optimized reaction conditions and purification techniques. The compound is then formulated into various forms for research purposes .

Chemical Reactions Analysis

Types of Reactions

Izuforant undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include bromine, amines, and various organic solvents. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .

Major Products Formed

The major products formed from the reactions of this compound include its oxidized and reduced derivatives, as well as various substituted analogs.

Scientific Research Applications

Izuforant has a wide range of scientific research applications, including:

Mechanism of Action

Izuforant exerts its effects by acting as an antagonist of the histamine H4 receptor and binding to the human serotonin 3 receptor. The compound inhibits the activation of these receptors, thereby reducing inflammation and itching. The molecular targets and pathways involved include the histamine-induced initiation of inflammatory and itch mechanisms via the histamine 4 receptor .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its dual activity as both a histamine H4 receptor antagonist and a serotonin 3 receptor antagonist. This dual activity makes it particularly effective in reducing inflammation and itching, setting it apart from other compounds that target only one of these receptors .

Properties

CAS No.

1429374-83-3

Molecular Formula

C12H12BrN7

Molecular Weight

334.17 g/mol

IUPAC Name

1-(12-bromo-2,4,5,8,10-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,10,12-hexaen-7-yl)-N-methylazetidin-3-amine

InChI

InChI=1S/C12H12BrN7/c1-14-8-4-19(5-8)11-12-18-16-6-20(12)9-2-7(13)3-15-10(9)17-11/h2-3,6,8,14H,4-5H2,1H3

InChI Key

MMVBKZHQTLDYKG-UHFFFAOYSA-N

Canonical SMILES

CNC1CN(C1)C2=NC3=C(C=C(C=N3)Br)N4C2=NN=C4

Origin of Product

United States

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